molecular formula C14H26O2 B11748581 5-Tetradecenoic acid CAS No. 5684-69-5

5-Tetradecenoic acid

Cat. No.: B11748581
CAS No.: 5684-69-5
M. Wt: 226.35 g/mol
InChI Key: AFGUVBVUFZMJMX-MDZDMXLPSA-N
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Mechanism of Action

Biological Activity

5-Tetradecenoic acid, also known as (Z)-tetradec-5-enoic acid, is a monounsaturated fatty acid with significant biological activity. This compound has garnered attention due to its roles in metabolic processes, potential therapeutic applications, and its unique structural properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

  • IUPAC Name : (Z)-tetradec-5-enoic acid
  • Molecular Formula : C₁₄H₂₆O₂
  • Molecular Weight : 226.35 g/mol
  • CAS Number : 544-66-1

The compound features a cis double bond at the 5th carbon position, which influences its reactivity and biological roles compared to its saturated counterparts and other unsaturated fatty acids.

The biological activity of this compound primarily involves its incorporation into triglycerides and its role in fatty acid metabolism. It is metabolized by enzymes such as very long-chain acyl-CoA dehydrogenase, which is crucial for mitochondrial beta-oxidation processes.

Comparison with Other Fatty Acids

CompoundTypeKey Characteristics
This compoundMonounsaturatedCis configuration; involved in triglyceride metabolism
Tetradecanoic AcidSaturatedNo double bonds; serves as a baseline for comparison
9-Tetradecenoic AcidMonounsaturatedDouble bond at the 9th carbon; different metabolic roles

Biological Activities

  • Metabolic Role :
    • This compound plays a significant role in fatty acid metabolism, particularly in tissues affected by mitochondrial beta-oxidation defects. Its presence can indicate metabolic disorders and is studied as a potential biomarker for diseases such as non-small cell lung cancer .
  • Antiviral Properties :
    • Research indicates that fatty acids, including this compound, can inhibit the assembly of viruses such as HIV by altering myristoylation patterns, which are critical for viral assembly .
  • Anti-Virulence Activity :
    • In studies involving Pseudomonas aeruginosa, this compound has demonstrated anti-virulence properties by modulating quorum sensing and type III secretion systems, thereby reducing pathogenicity without affecting bacterial viability .
  • Inhibition of Fatty Acid Activation :
    • The compound has been shown to inhibit specific acyl-CoA synthetases in Saccharomyces cerevisiae, suggesting potential applications in metabolic engineering and therapeutic interventions targeting fatty acid metabolism .

Case Study: Metabolic Disorders

A study highlighted the increased serum levels of this compound in patients with very long-chain acyl-CoA dehydrogenase deficiency, underscoring its potential role as a biomarker for diagnosing fatty acid oxidation disorders .

Research Findings on Antiviral Activity

Research conducted on the effects of fatty acids on HIV assembly revealed that modifications in fatty acid profiles could influence viral replication dynamics. The selective inhibition of myristoylation by compounds like this compound suggests avenues for developing antiviral therapies .

Properties

CAS No.

5684-69-5

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(E)-tetradec-5-enoic acid

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h9-10H,2-8,11-13H2,1H3,(H,15,16)/b10-9+

InChI Key

AFGUVBVUFZMJMX-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCC(=O)O

Canonical SMILES

CCCCCCCCC=CCCCC(=O)O

physical_description

Solid

Origin of Product

United States

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